sodium;4-hydroxybenzenesulfonate
Description
Contemporary Significance of Sulfonated Aromatics in Materials Science and Organic Synthesis
Aromatic sulfonation, the process of attaching a sulfonic acid group to an aromatic ring, is a fundamental and widely utilized electrophilic aromatic substitution reaction in organic chemistry. wikipedia.org Sulfonated aromatic compounds are of immense contemporary importance due to their versatile properties, which can be tailored for specific applications. wikipedia.orgtaylorandfrancis.com The introduction of a sulfonic acid group can significantly enhance properties such as hydrophilicity, conductivity, and solubility, making these modified materials suitable for a range of advanced applications. taylorandfrancis.com
In materials science, sulfonated aromatic polymers are at the forefront of research for developing next-generation membranes. taylorandfrancis.com For instance, sulfonated polyimides and other aromatic polymers are being investigated as promising, cost-effective alternatives to traditional fluorinated membranes in proton exchange membrane fuel cells and vanadium redox flow batteries due to their excellent thermal stability, mechanical properties, and proton conductivity. taylorandfrancis.comguidechem.com The sulfonation of polymers like polystyrene is used to create ion-exchange resins, which are crucial for applications such as water softening. wikipedia.org
In the realm of organic synthesis, sulfonated aromatics are pivotal intermediates. atamanchemicals.com Their utility stems from the reactivity of the sulfonic acid group, which can be replaced or can act as a directing group in further substitution reactions. wikipedia.org This makes them essential building blocks in the synthesis of a wide array of products, including dyes, pharmaceuticals like sulfa drugs, and specialized chemicals. wikipedia.orgguidechem.com The reversibility of the sulfonation reaction is also a key feature, allowing the sulfonic acid group to be used as a temporary protecting group to block a specific position on an aromatic ring during a multi-step synthesis. wikipedia.org
Historical Trajectory and Evolution of Research on Phenolsulfonate Compounds
The study of sulfonated aromatic compounds has a long history, dating back to the mid-19th century. A classic named reaction, the Piria reaction, first described by Raffaele Piria in 1851, involves the reaction of nitrobenzene (B124822) with a metal bisulfite to produce an aminosulfonic acid, representing an early example of combined reduction and sulfonation. wikipedia.org The fundamental process for preparing simple sulfonated aromatics involves heating the parent compound, such as benzene (B151609) or phenol (B47542), with sulfuric acid. wikipedia.orgchemicalbook.comprepchem.com
Historically, the synthesis of 4-hydroxybenzenesulfonic acid, the parent acid of sodium 4-hydroxybenzenesulfonate (B8699630), is achieved by heating phenol with sulfuric acid, which causes water to be distilled off and drives the reaction to yield the desired product. chemicalbook.com Over time, more technologically advanced methods were developed to improve efficiency and yield. For example, the Tyrer sulfonation process, developed in 1917, was a significant technological advancement where benzene vapor was passed through hot sulfuric acid to achieve a high yield of benzenesulfonic acid. wikipedia.org
Research has also focused on improving the synthesis of derivatives from phenolsulfonates. For instance, processes have been developed for preparing benzenesulfonate (B1194179) salts from hydroxybenzenesulfonic acid and an acid chloride in the presence of a phase transfer catalyst, indicating a continuous evolution towards more controlled and efficient synthetic methodologies. google.com The enduring use and continued refinement of synthesis techniques for phenolsulfonate compounds underscore their long-standing importance in chemical manufacturing and research.
Multidisciplinary Research Perspectives on Sodium 4-Hydroxybenzenesulfonate
Sodium 4-hydroxybenzenesulfonate is a compound that attracts attention from various scientific disciplines due to its unique combination of functional groups. Its applications extend from materials science and coordination chemistry to organic synthesis and the study of physical properties.
In materials science, the compound serves as a critical building block. Researchers have utilized sodium 4-hydroxybenzenesulfonate dihydrate in the preparation of novel materials such as:
Layered divalent transition metal benzenesulfonates : These materials are of interest for their potential magnetic and catalytic properties. atamanchemicals.comsigmaaldrich.comsigmaaldrich.com
Luminescent ladder-like lanthanide coordination polymers : The phenolsulfonate ligand helps in the formation of these structures, which have potential applications in optics and sensing. atamanchemicals.comsigmaaldrich.comsigmaaldrich.com
New polynorbornene ionomers : It is used to introduce fluorinated pendant benzenesulfonate groups, creating ionomers with specific properties for membrane applications. atamanchemicals.comsigmaaldrich.comsigmaaldrich.com
From a physical chemistry perspective, single crystals of sodium 4-hydroxybenzenesulfonate dihydrate have been grown and studied to characterize their fundamental properties. researchgate.net These studies include powder X-ray diffraction to determine lattice parameters, FT-IR spectroscopy to confirm functional groups, and UV-Vis spectroscopy to analyze optical transmittance and determine the band gap energy. researchgate.net Furthermore, investigations into its photoluminescence, dielectric properties, and mechanical hardness provide valuable data for its potential use in nonlinear optics and other device applications. researchgate.net
In organic synthesis, sodium 4-hydroxybenzenesulfonate is an important intermediate. atamanchemicals.comchemicalbook.com It is used in the synthesis of difluoromethyl sulfonates and as a precursor in the preparation of metabolites for toxicological studies, such as Famphur Oxon. atamanchemicals.comchemicalbook.com Its dual functionality of a nucleophilic hydroxyl group and a water-soluble sulfonate group makes it a versatile starting material for creating more complex molecules. google.com The compound's structure also imparts both hydrophilic and hydrophobic characteristics, allowing it to function as a surfactant or stabilizer in certain formulations. cymitquimica.com
Structure
2D Structure
Properties
IUPAC Name |
sodium;4-hydroxybenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O4S.Na/c7-5-1-3-6(4-2-5)11(8,9)10;/h1-4,7H,(H,8,9,10);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYMHXIQVEAYSJD-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1O)S(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1O)S(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NaO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Strategies and Mechanistic Pathways for Sodium 4 Hydroxybenzenesulfonate and Its Analogs
Elucidation of Traditional Synthesis Mechanisms for 4-Hydroxybenzenesulfonic Acid
The traditional synthesis of 4-hydroxybenzenesulfonic acid, the precursor to its sodium salt, is a classic example of electrophilic aromatic substitution, a cornerstone of organic chemistry. nih.govslideshare.net The process involves the direct sulfonation of phenol (B47542), a reaction whose outcome is highly sensitive to reaction conditions.
Electrophilic Aromatic Sulfonation of Phenol: Temperature and Reagent Ratio Effects
The sulfonation of phenol with a sulfonating agent, typically concentrated sulfuric acid or sulfur trioxide, proceeds via an electrophilic aromatic substitution mechanism. nih.govmasterorganicchemistry.com The hydroxyl (-OH) group of phenol is a powerful activating group, meaning it increases the reactivity of the aromatic ring towards electrophiles. It directs incoming electrophiles to the ortho and para positions due to the stabilization of the intermediate carbocation (arenium ion) through resonance. mlsu.ac.in
The regioselectivity of the sulfonation of phenol is strongly dependent on the reaction temperature. slideshare.netmlsu.ac.in At lower temperatures, the reaction is under kinetic control, and the major product is the ortho-isomer, 2-hydroxybenzenesulfonic acid. As the temperature is increased, the reaction shifts to thermodynamic control, favoring the formation of the more stable para-isomer, 4-hydroxybenzenesulfonic acid. mlsu.ac.inchemicalbook.com One synthetic protocol specifies heating phenol with 96% sulfuric acid to 110°C for 5-6 hours to achieve a high yield of the para-isomer. chemicalbook.com
The ratio of reagents also plays a critical role. A study on the kinetics of phenol sulfonation by concentrated sulfuric acid investigated the effects of varying the sulfuric acid/phenol molar ratio to optimize the yield of p-hydroxybenzenesulfonic acid. acs.org Computational studies have further refined the understanding of the mechanism, suggesting that in nonpolar media, the reaction may proceed via a concerted pathway involving two molecules of sulfur trioxide, rather than the classic two-step arenium ion mechanism. acs.org
| Reaction Temperature | Control Type | Major Product |
|---|---|---|
| Low (e.g., Room Temperature) | Kinetic | 2-hydroxybenzenesulfonic acid (ortho-isomer) mlsu.ac.in |
| High (e.g., 100-110°C) | Thermodynamic | 4-hydroxybenzenesulfonic acid (para-isomer) mlsu.ac.inchemicalbook.com |
Thermal Rearrangement of Isomers in Sulfonation Processes
A key characteristic of aromatic sulfonation that distinguishes it from many other electrophilic substitutions is its reversibility. slideshare.net This reversibility is the basis for the thermal rearrangement of the initially formed kinetic product to the more stable thermodynamic product.
When the sulfonation of phenol is carried out at low temperatures, the ortho-isomer (2-hydroxybenzenesulfonic acid) is formed faster. However, if the reaction mixture is heated, or if the reaction is conducted at a higher temperature from the outset, the ortho-isomer can undergo desulfonation, and the resulting phenol can then be re-sulfonated at the more thermodynamically stable para-position. nih.gov This equilibrium-driven process ensures that a high yield of the desired 4-hydroxybenzenesulfonic acid can be obtained by simply manipulating the reaction temperature. mlsu.ac.in This rearrangement confirms that the para-isomer is the more stable of the two products, likely due to reduced steric hindrance between the hydroxyl and sulfonic acid groups.
Innovations in Sodium 4-Hydroxybenzenesulfonate (B8699630) Derivative Synthesis
Beyond its traditional synthesis, sodium 4-hydroxybenzenesulfonate serves as a versatile building block for creating a variety of functionalized molecules and polymers. Modern synthetic strategies focus on leveraging its unique chemical properties to develop novel materials.
Enzymatic Radical Copolymerization for Functional Polymer Development (e.g., with Gallic Acid)
Enzymatic radical polymerization is an emerging green chemistry approach for polymer synthesis. While specific studies on the direct enzymatic copolymerization of sodium 4-hydroxybenzenesulfonate with gallic acid are not prominent, the principles can be extrapolated from similar systems. For instance, free radical polymerization has been used to create hydrogels from chitosan (B1678972) and 2-acrylamido-2-methylpropane sulfonic acid for the controlled release of gallic acid. This technique utilizes a free radical initiator to create a crosslinked polymer network.
In a hypothetical enzymatic scenario, an enzyme such as a laccase or peroxidase could be used to catalyze the oxidation of both the phenolic hydroxyl group on the benzenesulfonate (B1194179) and the hydroxyl groups on gallic acid. This generates phenoxy radicals on both monomers, which can then couple to form a copolymer. The resulting polymer would synergistically combine the properties of both monomers: the water-solubility and ionic character from the sulfonate group and the antioxidant and bioactive properties from the gallic acid moiety. This approach offers a pathway to biocompatible and functional polymers for applications in drug delivery and biomaterials.
Anion Exchange Metathesization Reactions for Novel Organic Salt Formation
Anion exchange metathesis provides a straightforward route to novel organic salts using sodium 4-hydroxybenzenesulfonate as a starting material. This reaction involves a double displacement where the sodium cation is exchanged with a different cation from another salt, typically in a solution.
For example, reacting an aqueous solution of sodium 4-hydroxybenzenesulfonate with a salt like a quaternary ammonium (B1175870) chloride (e.g., tetrabutylammonium (B224687) chloride) would lead to the formation of a new organic salt, tetrabutylammonium 4-hydroxybenzenesulfonate, and sodium chloride. The reaction can be driven to completion if one of the products is insoluble and precipitates from the solution, or if one of the products can be selectively extracted. This strategy is highly valuable for tuning the properties of the ionic species, such as improving solubility in organic solvents or creating new ionic liquids or phase-transfer catalysts. google.com For instance, sodium 4-hydroxybenzenesulfonate has been used to prepare layered divalent transition metal benzenesulfonates and luminescent lanthanide coordination polymers. sigmaaldrich.com
| Reactant 1 | Reactant 2 | Product 1 (Novel Salt) | Product 2 (Byproduct) |
|---|---|---|---|
| Sodium 4-hydroxybenzenesulfonate | Tetrabutylammonium Chloride | Tetrabutylammonium 4-hydroxybenzenesulfonate | Sodium Chloride |
| Sodium 4-hydroxybenzenesulfonate | Cetylpyridinium Bromide | Cetylpyridinium 4-hydroxybenzenesulfonate | Sodium Bromide |
| Sodium 4-hydroxybenzenesulfonate | [BMIM]Cl (1-Butyl-3-methylimidazolium chloride) | [BMIM][4-hydroxybenzenesulfonate] | Sodium Chloride |
Synthesis of Fluorinated Aromatic Sulfonate Analogues
Incorporating fluorine atoms into organic molecules can dramatically alter their chemical and physical properties, including thermal stability, lipophilicity, and acidity. The synthesis of fluorinated analogues of aromatic sulfonates is an area of active research. One approach involves the post-sulfonation of pre-existing fluorinated aromatic polymers.
Another strategy is to build the molecule from fluorinated precursors. For example, new classes of fluorinated sulfonate surfactants have been synthesized where a perfluoroalkyl chain is separated from the sulfonate group by an ether or methylene (B1212753) bridge. While not direct analogues of sodium 4-hydroxybenzenesulfonate, these syntheses illustrate the complex, multi-step procedures required, often involving the insertion of functional groups and subsequent conversion to the sulfonic acid. The development of novel N-F fluorinating agents also provides a potential route for the direct fluorination of aromatic rings, although this can be challenging on highly activated rings like phenols. Such fluorinated analogues are of interest for creating advanced materials, including highly stable polymers and surfactants with unique properties.
Mentioned Compounds
| Compound Name | Molecular Formula | CAS Number |
|---|---|---|
| Sodium 4-hydroxybenzenesulfonate | C₆H₅NaO₄S | 825-90-1 bldpharm.com |
| Phenol | C₆H₆O | 108-95-2 |
| 4-Hydroxybenzenesulfonic acid | C₆H₆O₄S | 98-67-9 chemicalbook.com |
| Sulfuric acid | H₂SO₄ | 7664-93-9 |
| 2-hydroxybenzenesulfonic acid | C₆H₆O₄S | 609-46-1 |
| Sulfur trioxide | SO₃ | 7446-11-9 |
| Gallic acid | C₇H₆O₅ | 149-91-7 |
| Tetrabutylammonium chloride | C₁₆H₃₆ClN | 1112-67-0 |
| Sodium chloride | NaCl | 7647-14-5 |
Formation of Metal Complexes and Coordination Polymers Involving 4-Hydroxybenzenesulfonate Ligands
The 4-hydroxybenzenesulfonate anion is a versatile ligand in coordination chemistry due to the presence of multiple potential donor sites: the phenolic hydroxyl group and the sulfonate group. This allows it to bind to metal cations, forming a variety of metal complexes and coordination polymers. Coordination polymers are inorganic or organometallic structures composed of metal centers linked by organic ligands, which can extend in one, two, or three dimensions. youtube.com The synthesis of these structures is often achieved through self-assembly processes, where a metal salt is crystallized with the ligand. youtube.com
Sodium 4-hydroxybenzenesulfonate has been specifically utilized as a precursor in the synthesis of layered divalent transition metal benzenesulfonates and luminescent ladder-like lanthanide coordination polymers. sigmaaldrich.comsigmaaldrich.com The ability of the sulfonate and hydroxyl groups to act as bridges between multiple metal centers is key to the formation of these extended polymeric networks. youtube.com
Research has demonstrated the synthesis of complex coordination compounds using this ligand. For instance, a novel coordination compound containing a Schiff base ligand, a Cobalt(II) ion, a Sodium(I) ion, and a 4-hydroxybenzenesulfonate ligand has been reported. researchgate.net In this structure, the Co(II) center is four-coordinate with atoms from the Schiff base, while the Na(I) center is six-coordinate, binding to the Schiff base, a methanol (B129727) molecule, and crucially, an oxygen atom from the sulfonate group of the 4-hydroxybenzenesulfonate ligand. researchgate.net The synthesis involved dissolving the Schiff base ligand in methanol, followed by the addition of CoCl₂·6H₂O and 4-hydroxybenzenesulfonic acid sodium salt. researchgate.net
The structural diversity of coordination polymers can be influenced by the choice of metal ion and the use of auxiliary ligands. Studies on analogous systems, such as those using 5-hydroxyisophthalic acid, show that the addition of different N-containing ligands can lead to structures with dimensionalities ranging from 1D zig-zag chains to 2D wavy frameworks and 3D networks. rsc.org Similarly, solvothermal synthesis methods are commonly employed to create these crystalline structures. nih.gov The resulting materials can exhibit interesting properties; for example, certain zinc complexes have been found to emit strong violet luminescence, while some manganese and cobalt complexes show antiferromagnetic interactions. nih.gov
Table 1: Examples of Metal Complexes and Coordination Polymers with Hydroxy-Aromatic Ligands This table includes examples with the 4-hydroxybenzenesulfonate ligand and closely related analogs to illustrate the range of structures.
| Metal Ion(s) | Ligand(s) | Dimensionality/Structure Type | Notable Properties/Features | Reference |
| Co(II), Na(I) | Schiff base, 4-hydroxybenzenesulfonate, Methanol | 0D Complex | Mixed-metal coordination compound. researchgate.net | researchgate.net |
| Lanthanides | 4-hydroxybenzenesulfonate | Ladder-like Polymer | Luminescent properties. sigmaaldrich.comsigmaaldrich.com | sigmaaldrich.comsigmaaldrich.com |
| Divalent Transition Metals | 4-hydroxybenzenesulfonate | Layered Structure | Formation of layered benzenesulfonates. sigmaaldrich.comsigmaaldrich.com | sigmaaldrich.comsigmaaldrich.com |
| Zn(II) | 4-(4-carboxyphenyl)-terpyridine | 1D Helical Chain | Emits strong violet luminescence. nih.gov | nih.gov |
| Mn(II) | 4-(4-carboxyphenyl)-terpyridine | 3D Framework | Thermally stable to 440 °C; antiferromagnetic. nih.gov | nih.gov |
| Fe(III) | Diazotized 3-amino-4-hydroxybenzenesulfonic acid, etc. | Complex | Iron complex with a derivative of the primary ligand. guidechem.com | guidechem.com |
Optimization of Isolation and Purification Techniques for Industrial and Research Scale
The isolation and purification of sodium 4-hydroxybenzenesulfonate are critical steps to ensure a product of high purity, suitable for its intended application, whether in industrial synthesis or as a reagent in research. calpaclab.com The required purity level can dictate the methods employed, with analytical techniques like High-Performance Liquid Chromatography (HPLC) being used to confirm purity, often achieving greater than 98%. tcichemicals.comtcichemicals.comcalpaclab.com
A primary and effective method for the purification of sodium 4-hydroxybenzenesulfonate is recrystallization. chemicalbook.com This technique leverages the difference in solubility of the compound and its impurities in a given solvent at different temperatures. The standard procedure involves dissolving the crude material in a minimal amount of a hot solvent, such as water (at a ratio of approximately 1 mL/g) or methanol. chemicalbook.com As the saturated solution cools, the solubility of the sodium 4-hydroxybenzenesulfonate decreases, leading to the formation of purified crystals, while the majority of impurities remain dissolved in the solvent.
Following crystallization, the purified solid is isolated by filtration. The final step in the process is drying, which is often performed under a vacuum to efficiently remove any residual solvent. chemicalbook.com This step is particularly important as sodium 4-hydroxybenzenesulfonate can crystallize from aqueous solutions as a dihydrate (HOC₆H₄SO₃Na·2H₂O). sigmaaldrich.comsigmaaldrich.com The presence and amount of water of crystallization can be a critical quality parameter. Karl Fischer (K.F.) titration is a standard analytical method used to precisely quantify the water content, with typical specifications for the dihydrate form being in the range of 13% to 17%. atamanchemicals.com The ability to control and verify the hydration state is essential for applications where the anhydrous form is required.
Table 2: Summary of Purification and Analytical Techniques This table outlines the common methods used to purify and analyze sodium 4-hydroxybenzenesulfonate.
| Technique | Purpose | Key Parameters/Reagents | Analytical Control Method | Reference |
| Recrystallization | Primary purification of the solid compound. | Solvents: Water, Methanol. Temperature gradient (hot to cool). chemicalbook.com | Visual inspection of crystals, HPLC. tcichemicals.comchemicalbook.com | tcichemicals.comchemicalbook.com |
| Vacuum Drying | Removal of residual solvents and/or water of crystallization. | Low pressure, controlled temperature. | Karl Fischer Titration, Gravimetric analysis. chemicalbook.comatamanchemicals.com | chemicalbook.comatamanchemicals.com |
| HPLC | Quantifies the purity of the final product. | Mobile and stationary phases specific to the compound. | Comparison against a reference standard. tcichemicals.comtcichemicals.com | tcichemicals.comtcichemicals.com |
| Karl Fischer (K.F.) Titration | Quantifies the water content, especially for the dihydrate form. | K.F. reagent. | Electrochemical endpoint detection. atamanchemicals.com | atamanchemicals.com |
Structural Characterization and Spectroscopic Investigations
Crystallographic Analysis of Sodium 4-Hydroxybenzenesulfonate (B8699630) and its Complexes
The crystalline nature of sodium 4-hydroxybenzenesulfonate and its derivatives has been extensively studied using X-ray diffraction techniques. These methods provide fundamental information about the arrangement of atoms and molecules in the solid state.
Single Crystal X-ray Diffraction for Crystal Structure Determination and Unit Cell Parameters
Single crystal X-ray diffraction is a powerful technique for the unambiguous determination of the three-dimensional atomic structure of crystalline compounds. rigaku.com For a complex of sodium 4-hydroxybenzenesulfonate, specifically (4-hydroxybenzenesulfonate)-k-1O-6,6′-((1E,1′E)-(ethane-1,2-diylbis(azaneylylidene))bis(methaneylylidene))bis(2-methoxyphenol)-κ2N,N,μ2O,O,κ2O,O)-(methanol)-cobalt(II) sodium(I), this analysis revealed a monoclinic crystal system with the space group P21/c. researchgate.net The unit cell parameters were determined to be a = 12.8169(11) Å, b = 7.9965(7) Å, c = 25.597(2) Å, and β = 91.530(2)°, with a volume of 2622.5(4) ų. researchgate.net The asymmetric unit of this complex contains one Schiff base ligand, one Co(II) ion, one Na(I) ion, one 4-hydroxybenzenesulfonate molecule, and one coordinated methanol (B129727) molecule. researchgate.net The sodium ion is six-coordinated, bonding to four oxygen atoms from the Schiff base ligands, one oxygen atom from the sulfonate group, and one oxygen from the coordinated methanol. researchgate.net
Crystal Data for a Sodium 4-Hydroxybenzenesulfonate Complex
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 12.8169(11) |
| b (Å) | 7.9965(7) |
| c (Å) | 25.597(2) |
| β (°) | 91.530(2) |
| Volume (ų) | 2622.5(4) |
| Z | 4 |
Data obtained from a study on a coordination complex of sodium 4-hydroxybenzenesulfonate. researchgate.net
Powder X-ray Diffraction for Crystalline Phase Identification and Particle Sizing
Powder X-ray diffraction (PXRD) is a versatile technique used to identify crystalline phases and determine lattice parameters. researchgate.net Studies on sodium 4-hydroxybenzenesulfonate dihydrate have utilized PXRD to confirm its crystalline nature. researchgate.netresearchgate.net The powdered sample is exposed to X-rays, and the resulting diffraction pattern, a series of peaks at specific angles, serves as a fingerprint for the crystalline material. researchgate.net Analysis of the PXRD pattern for sodium 4-hydroxybenzenesulfonate dihydrate confirmed its lattice parameters, which were in good agreement with reported data. researchgate.net
Hirshfeld Surface Analysis for Intermolecular Interactions in Crystal Lattices
Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. nih.gov This analysis maps the electron distribution of a molecule in a crystalline environment, providing insights into close contacts between neighboring molecules. The analysis generates a three-dimensional surface around a molecule, colored to represent different types of intermolecular interactions. Red regions on the surface indicate stronger hydrogen bonding interactions, while blue and white areas denote weaker contacts. nih.gov Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular interactions. nih.gov While specific Hirshfeld analysis data for sodium 4-hydroxybenzenesulfonate was not found in the provided search results, this technique is crucial for understanding the forces that govern the crystal packing of such compounds.
Vibrational Spectroscopy (FTIR, Raman) for Molecular Fingerprinting and Functional Group Confirmation
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides a molecular fingerprint by probing the vibrational modes of a molecule. These techniques are instrumental in confirming the presence of specific functional groups.
The FTIR spectrum of sodium 4-hydroxybenzenesulfonate dihydrate confirms the presence of its various functional groups. researchgate.net Key vibrational bands observed in the infrared spectrum include those corresponding to the hydroxyl (-OH) group, the aromatic ring (=C-H and -C=C- stretches), and the sulfonate (-SO₃) group. researchgate.net For instance, the =C-H stretching vibration is observed around 3180 cm⁻¹, the -C=C- stretching at 1655 cm⁻¹, and another =C-H vibration at 1032 cm⁻¹. researchgate.net The presence of the sulfonate group is also identified by its characteristic vibrational frequencies. rasayanjournal.co.in
Key FTIR Vibrational Frequencies for Sodium 4-Hydroxybenzenesulfonate
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Reference |
| Aromatic C-H | Stretching | 3180 | researchgate.net |
| Aromatic C=C | Stretching | 1655 | researchgate.net |
| Aromatic C-H | Bending | 1032 | researchgate.net |
Raman spectroscopy provides complementary information to FTIR. While specific Raman data for sodium 4-hydroxybenzenesulfonate was not detailed in the search results, it is a valuable tool for studying the vibrational modes of both the organic and inorganic components of the salt. researchgate.netnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds by probing the magnetic properties of atomic nuclei. Both ¹H and ¹³C NMR spectra are available for sodium 4-hydroxybenzenesulfonate. chemicalbook.comspectrabase.com ¹H NMR provides information about the number and environment of hydrogen atoms, while ¹³C NMR reveals the carbon framework of the molecule. rsc.org The chemical shifts and splitting patterns in the NMR spectra allow for the precise assignment of each hydrogen and carbon atom in the molecular structure, confirming the connectivity and substitution pattern of the benzene (B151609) ring. chemicalbook.comspectrabase.com
Mass Spectrometry as an Analytical Tool for Compound Identification and Purity Assessment
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is a highly sensitive method used for compound identification and purity assessment. rsc.org For sodium 4-hydroxybenzenesulfonate, mass spectrometry can be used to confirm its molecular weight and fragmentation pattern. High-resolution mass spectrometry (HRMS) can provide a very accurate mass measurement, which helps to confirm the elemental composition of the molecule. rsc.org This technique is essential for verifying the identity and purity of synthesized or isolated sodium 4-hydroxybenzenesulfonate.
Advanced Materials Science Applications and Performance Characterization
Development of Nonlinear Optical (NLO) Materials
The quest for novel materials with significant nonlinear optical (NLO) properties for applications in photonics, frequency conversion, and optical switching has led researchers to investigate organic and semi-organic crystals. nih.gov Sodium 4-hydroxybenzenesulfonate (B8699630) has been identified as a promising candidate in this domain due to its potential for high-efficiency harmonic generation. researchgate.netscirp.org
Single Crystal Growth Methods for NLO Applications (e.g., Slow Evaporation)
The foundation for harnessing the NLO properties of sodium 4-hydroxybenzenesulfonate lies in the ability to grow large, high-quality single crystals. The slow evaporation solution technique (SEST) is a widely employed and effective method for this purpose. researchgate.netrsc.org In this method, a saturated solution of the compound, typically in an aqueous solvent, is allowed to evaporate slowly at a constant temperature. nih.govresearchgate.net This gradual process facilitates the orderly arrangement of molecules into a crystalline lattice, which is crucial for achieving the desired optical characteristics.
Research has demonstrated the successful growth of sodium 4-hydroxybenzenesulfonate dihydrate (Na-4-HBS) single crystals from an aqueous solution using the slow evaporation method. researchgate.net The quality and properties of the resulting crystals are influenced by factors such as solvent choice, pH, and temperature, which can affect the growth mechanism and ultimate crystal perfection. researchgate.net The suitability of water as a solvent is often highlighted in the growth of such semi-organic crystals. nih.gov
Investigations of Third-Order Nonlinearity using Z-scan Techniques
The Z-scan technique is a powerful and relatively simple method for characterizing the third-order nonlinear optical properties of materials. ucf.eduucf.edu It allows for the determination of both the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β). ucf.eduucf.edu The technique involves translating a sample through the focal point of a focused laser beam and measuring the change in transmittance through a finite aperture in the far field. umbc.edu A "closed-aperture" Z-scan is sensitive to nonlinear refraction, while an "open-aperture" Z-scan measures nonlinear absorption. ucf.eduucf.edu
Studies on materials similar to sodium 4-hydroxybenzenesulfonate, such as potassium 3,5-dinitrobenzoate (B1224709) (KDNB), have successfully used the Z-scan technique with a He-Ne laser to determine the third-order NLO properties, including n₂, β, and the third-order nonlinear susceptibility (χ⁽³⁾). rsc.org The sign of the nonlinear refractive index, which indicates self-focusing (positive) or self-defocusing (negative) behavior, can be directly determined from the peak-valley configuration of the closed-aperture Z-scan trace. umbc.eduresearchgate.net The ability to independently measure both the real and imaginary parts of χ⁽³⁾ makes the Z-scan technique invaluable for a comprehensive understanding of a material's nonlinear response. ucf.edu
Photoluminescence Spectroscopy for Understanding Optical Excitation and Emission Mechanisms
Photoluminescence (PL) spectroscopy is a crucial tool for investigating the electronic structure and optical properties of materials. It provides insights into the excitation and emission mechanisms by analyzing the light emitted from a material after it has absorbed photons. researchgate.netresearchgate.net
For sodium 4-hydroxybenzenesulfonate dihydrate (Na-4-HBS) crystals, PL studies have been conducted to understand their transition mechanisms upon optical excitation. researchgate.net When excited with a wavelength slightly beyond its UV absorption level (e.g., 308 nm), Na-4-HBS exhibits an intense emission band in the near-UV region, typically between 320 nm and 400 nm. researchgate.net One study identified a specific emission peak at 341 nm (equivalent to 3.6 eV). researchgate.net This emission in the near-ultraviolet range suggests potential applications for the crystal in the fabrication of optical filters and various optoelectronic devices. researchgate.net
Functional Coatings and Surface Modification Technologies
The unique properties of sulfonate compounds are being leveraged to create advanced functional coatings. These coatings can impart desirable surface properties such as water and oil repellency, crucial for a wide range of applications.
Integration of Fluorinated Sulfonate Derivatives in Hydrophobic and Oleophobic Coatings
There is a significant drive to develop hydrophobic (water-repellent) and oleophobic (oil-repellent) coatings, with a particular focus on fluorine-based materials due to their low surface energy. researchgate.netnih.gov While direct research linking fluorinated derivatives of sodium 4-hydroxybenzenesulfonate to these specific coatings is not prevalent in the search results, the broader field points towards the synthesis of fluorinated polymers and polysilazanes for creating such surfaces. nih.govrsc.org
The general strategy involves incorporating fluoroalkyl groups into a polymer backbone. rsc.orgnih.gov For instance, fluorinated polysilazanes have been synthesized and applied to create superhydrophobic surfaces. nih.gov Another approach involves copolymerizing fluorinated methacrylates to produce polymers that, when coated on a surface, yield oleo/hydrophobic properties. researchgate.netnih.gov These methods often aim to replace long-chain perfluorinated compounds like PFOA and PFOS due to environmental concerns. google.com The synthesis of alpha-fluoro sulfones for use in fluoro-julia olefinations also highlights the chemical pathways available for creating complex fluorinated molecules. nih.gov This body of research suggests a viable synthetic pathway for modifying sodium 4-hydroxybenzenesulfonate with fluorine to create novel surfactants or monomers for specialized low-energy coatings.
Role in Metal Surface Treatment and Electroplating Processes
Sodium 4-hydroxybenzenesulfonate and related aromatic sulfonate compounds play a vital role as additives in electroplating baths, particularly for nickel plating. wikipedia.org These additives are crucial for achieving specific desirable characteristics in the deposited metal layer, such as brightness, ductility, and internal stress reduction. google.comgoogle.com
The table below summarizes the function of various additives in nickel electroplating, contextualizing the role of aromatic sulfonates.
Common Additives in Nickel Electroplating and Their Functions
| Additive Type | Example Compounds | Primary Function | Typical Concentration | Reference |
|---|---|---|---|---|
| Carrier Brightener | Aromatic Sulfonates (e.g., Sodium benzenesulfonate) | Promotes fine grain structure, provides initial brightness. | - | wikipedia.org |
| Leveler / Second-Class Brightener | Propargyl alcohol derivatives, Butynediol propoxylate | Produces brilliant, leveled deposits. | 0.0045-0.15 g/L | wikipedia.orglabinsights.nl |
| Auxiliary Brightener / Softener | Sodium allyl sulfonate, Sodium vinyl sulfonate | Increases ductility, acts as a whitening agent. | 0.075-3.8 g/L | wikipedia.orglabinsights.nl |
| Stress Reducer | Saccharin | Reduces internal stress in the deposit, prevents brittleness. | - | google.com |
Application in Textile Chemistry for Dyeing Enhancement
Sodium;4-hydroxybenzenesulfonate, also known as sodium p-phenolsulfonate, serves as a valuable auxiliary chemical in the textile industry, particularly in the dyeing of synthetic fibers like polyester (B1180765). Its utility stems from its properties as a dispersing agent and a pH regulator. In polyester dyeing with disperse dyes, which are non-ionic and have low water solubility, achieving a stable aqueous dispersion is crucial for uniform color application. This compound can be used to improve the dispersion of these dyes, leading to better dyeing performance. researchgate.net
Furthermore, maintaining an acidic pH is often necessary for the optimal performance of disperse dyes. While acetic acid is commonly used, alternatives are sought due to environmental and handling concerns. researchgate.net Research has explored the use of related compounds, and the underlying principle of using acidic salts to control the dye bath's pH is well-established. The sulfonic acid group in the molecule contributes to its acidic nature in solution, making it a potential pH regulator in dyeing processes.
The application of such auxiliaries can lead to enhanced color strength and fastness properties of the dyed fabric. researchgate.net By ensuring a stable dye dispersion and an optimal pH environment, the dye molecules can more effectively penetrate and fix within the fiber structure. This results in a more efficient dyeing process with improved final product quality.
Utilization in Oilfield Chemical Formulations
In the realm of enhanced oil recovery (EOR), surfactants play a critical role in mobilizing residual oil trapped in reservoirs. This compound and similar sulfonated aromatic compounds are components of interest for EOR formulations. These surfactants function by reducing the interfacial tension (IFT) between oil and water, which helps to dislodge oil from the rock pores. The effectiveness of a surfactant in an EOR process is often dependent on its ability to create ultra-low IFT. researchgate.netdoe.gov
Surfactant flooding is a chemical EOR method where a solution containing a surfactant is injected into the reservoir. cetjournal.it The selection of the surfactant is crucial and depends on reservoir conditions such as temperature, salinity, and rock type. nih.gov Formulations are often complex, involving a mixture of different surfactants to achieve the desired properties. For instance, a study on a different sulfonate surfactant, sodium 4-vinylbenzene sulfonate (SVBS), demonstrated that surfactant concentration and injection rate are key parameters in optimizing oil recovery. cetjournal.it This study showed that surfactant EOR could significantly increase the recovery factor compared to conventional water flooding. cetjournal.it
The presence of the sulfonate group in this compound imparts surface-active properties. While specific performance data for this exact compound in EOR is not extensively detailed in the provided results, the general class of aromatic sulfonates is recognized for its potential in these applications. researchgate.net The goal is to develop cost-effective and high-performance surfactant systems tailored to specific crude oils and reservoir characteristics. doe.gov
Research into Leather Tanning Agents and Retanning Aids
This compound is a key monomer in the synthesis of phenolic syntans (synthetic tanning agents), which are widely used in the leather industry. researchgate.netsmitzoon.com These syntans are crucial for the retanning process, which imparts desirable properties such as fullness, softness, and uniformity to the leather. uc.edutexbiosciences.com
Synthesis and Performance Evaluation of Phenolic Syntans
Phenolic syntans are traditionally produced by the condensation of phenolsulfonic acid and formaldehyde (B43269). uc.eduresearchgate.net However, environmental concerns over residual formaldehyde have driven research into alternative, formaldehyde-free synthesis routes. google.com One innovative approach involves the enzymatic copolymerization of monomers like gallic acid and this compound using horseradish peroxidase (HRP) as a catalyst. researchgate.net This method produces a polymer with good permeability and tanning performance. researchgate.net
The performance of these syntans is evaluated based on several parameters, including their ability to increase the shrinkage temperature (Ts) of the leather, which is a measure of its hydrothermal stability. For example, a syntan synthesized from gallic acid and this compound was reported to achieve a shrinkage temperature of 75.6°C. researchgate.net The resulting leather also exhibited desirable organoleptic properties such as good uniformity, fullness, softness, and a fine grain. researchgate.net
The properties of the final leather are influenced by the composition and molecular weight of the syntan. uc.edu Research has shown that different generations of syntans, from early auxiliaries to modern replacement syntans, offer varying degrees of softness, fullness, and lightfastness. researchgate.net The uptake of unreacted monomers from the syntan into the leather is also a critical consideration, with studies showing that the uptake of phenolsulfonic acid is relatively low. smitzoon.com
Mechanisms of Syntan Interaction with Collagen Fibers
The tanning process fundamentally involves the cross-linking of collagen fibers in the animal hide to stabilize them and prevent putrefaction. neratanning.com Phenolic syntans interact with the collagen protein through a combination of mechanisms, primarily hydrogen bonding and hydrophobic interactions. researchgate.netresearchgate.net
The phenolic hydroxyl groups and sulfonic acid groups on the syntan molecule play a crucial role in this interaction. The phenolic hydroxyl groups can form hydrogen bonds with the peptide linkages of the collagen backbone. researchgate.netnih.gov The presence of multiple hydroxyl groups in the polymer structure enhances this binding affinity. nih.gov The sulfonic acid groups, being ionized, can engage in electrostatic interactions with the charged amino acid residues of the collagen.
The interaction is also pH-dependent. The degree of swelling of the collagen, which is influenced by the pH of the system, affects the fixation of the tanning agent. researchgate.net The mechanism of interaction can be classified into ionic (reversible), and covalent interactions. researchgate.net Molecular modeling studies have provided evidence for the significance of electrostatic and hydrogen-bonded interactions in the stabilization of collagen by phenolic compounds. researchgate.net The cross-linking provided by the syntan increases the thermal and enzymatic stability of the collagen, resulting in durable leather. nih.gov
Interactive Data Table: Properties of Phenolic Syntans
| Syntan Composition | Catalyst | Shrinkage Temp. (°C) | Resulting Leather Properties | Reference |
| Gallic acid and this compound | Horseradish Peroxidase (HRP) | 75.6 | Good uniformity, fullness, softness, fine grain, non-plastic feel | researchgate.net |
| Phenolsulfonic acid and formaldehyde | Not specified | Varies | Improved lightfastness (with urea) | uc.eduresearchgate.net |
| Dihydroxy diphenyl sulfone and formaldehyde | Not specified | High | Soft and full leathers with low residual monomers | uc.edu |
Environmental Chemistry and Remediation Research
Chelation and Complexation of Metal Ions for Environmental Remediation (e.g., Uranyl (VI))
Sodium 4-hydroxybenzenesulfonate (B8699630) possesses functional groups—specifically the hydroxyl and sulfonate groups—that can act as ligands, enabling the chelation and complexation of metal ions. This property is significant for environmental remediation, as it can be used to sequester toxic heavy metals.
Research has demonstrated that sodium 4-hydroxybenzenesulfonate is used as a building block in the synthesis of more complex structures designed for metal interaction. It has been utilized in the preparation of layered divalent transition metal benzenesulfonates and in creating luminescent, ladder-like coordination polymers with lanthanide ions. sigmaaldrich.com These applications directly confirm its capability to bind with a range of metal ions.
The chelation of hazardous metal ions is a critical remediation strategy. For example, the sequestration of uranyl (VI), the most common form of uranium in aerobic waters, is a major goal in the cleanup of contaminated sites. nih.gov While direct studies of uranyl complexation with sodium 4-hydroxybenzenesulfonate are not prominent, the principles are well-established with similar chelating agents. Ligands containing hydroxyl and other functional groups can form stable complexes with the uranyl ion, preventing its migration in groundwater and reducing its bioavailability. nih.govnih.gov The ability of sodium 4-hydroxybenzenesulfonate to form complexes with other metals suggests its potential utility in this area of environmental chemistry. sigmaaldrich.com
Interactive Table: Known Metal Complexation Applications
| Application Area | Metal Type | Resulting Structure | Reference |
|---|---|---|---|
| Materials Synthesis | Divalent Transition Metals | Layered benzenesulfonates | sigmaaldrich.com |
| Materials Synthesis | Lanthanides | Luminescent coordination polymers | sigmaaldrich.com |
Advanced Oxidation Processes for Recalcitrant Organic Pollutant Abatement (e.g., Indigo (B80030) Dyes)
Advanced Oxidation Processes (AOPs) are a suite of environmental remediation technologies designed to mineralize persistent organic pollutants that are difficult to degrade through conventional biological treatments. These processes rely on the in-situ generation of highly reactive oxygen species, most notably the hydroxyl radical (•OH). elsevierpure.com
AOPs, such as the photo-electro-Fenton (PEF) process, are highly effective at breaking down complex and recalcitrant pollutants, including synthetic dyes used in the textile industry. elsevierpure.com These methods can achieve almost complete mineralization of the target pollutants, converting them into carbon dioxide, water, and inorganic ions. elsevierpure.com
While AOPs are a critical technology for abating pollutants like indigo dyes, the specific role of sodium 4-hydroxybenzenesulfonate within these processes is not documented in available scientific literature. There is no evidence to suggest it is used as a catalyst, promoter, or other agent to facilitate the degradation of other pollutants. Rather, as an organic compound itself, sodium 4-hydroxybenzenesulfonate would be considered a potential target for remediation by AOPs if found as a contaminant in wastewater.
Theoretical and Computational Chemistry Studies
Quantum Chemical Investigations via Density Functional Theory (DFT)
Density Functional Theory (DFT) is a cornerstone of modern computational quantum chemistry, balancing accuracy and computational cost. It is widely used to determine the electronic properties of molecules, providing a basis for understanding their structure and reactivity.
The electronic structure of a molecule is fundamentally described by its molecular orbitals. Among these, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance and are often referred to as the frontier molecular orbitals (FMOs). researchgate.net
The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The difference in energy between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for predicting a molecule's chemical reactivity and kinetic stability. aimspress.com A large energy gap implies high stability and low reactivity, as it is energetically unfavorable to move an electron from the HOMO to the LUMO. researchgate.netaimspress.com Conversely, a small energy gap suggests that the molecule is more polarizable and more likely to engage in chemical reactions. researchgate.net
From the HOMO and LUMO energies, several quantum chemical descriptors can be calculated to quantify reactivity:
Ionization Potential (I): The energy required to remove an electron. Approximated as I ≈ -EHOMO.
Electron Affinity (A): The energy released when an electron is added. Approximated as A ≈ -ELUMO.
Electronegativity (χ): The ability of an atom to attract electrons. Calculated as χ = (I + A) / 2.
Chemical Hardness (η): The resistance to change in electron distribution. Calculated as η = (I - A) / 2.
Chemical Softness (S): The reciprocal of hardness (S = 1/η), indicating a higher propensity for reaction.
Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons. Calculated as ω = μ² / (2η), where μ is the chemical potential (μ ≈ -χ). nih.gov
While specific DFT calculations for sodium 4-hydroxybenzenesulfonate (B8699630) are not detailed in the available literature, the following table illustrates the typical quantum chemical descriptors that would be derived from such an analysis. nih.gov
Table 1: Illustrative Quantum Chemical Descriptors Calculated from HOMO-LUMO Energies
| Parameter | Formula | Typical Significance |
|---|---|---|
| HOMO Energy (EHOMO) | - | Electron-donating ability |
| LUMO Energy (ELUMO) | - | Electron-accepting ability |
| Energy Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity and stability |
| Ionization Potential (I) | -EHOMO | Ease of electron removal |
| Electron Affinity (A) | -ELUMO | Ease of electron acceptance |
| Electronegativity (χ) | (I+A)/2 | Electron-attracting tendency |
| Chemical Hardness (η) | (I-A)/2 | Resistance to charge transfer |
| Chemical Softness (S) | 1/η | Propensity for chemical reaction |
| Electrophilicity Index (ω) | μ²/2η | Electrophilic nature |
This table is illustrative. The values are derived from DFT calculations which have not been specifically reported for sodium 4-hydroxybenzenesulfonate in the searched literature.
Computational Modeling of Intermolecular Interactions and Crystal Packing
The solid-state properties of a compound are governed by the way its constituent molecules pack into a crystal lattice, which is in turn dictated by intermolecular interactions. Computational modeling is essential for understanding these forces and predicting crystal structures. nih.gov
For sodium 4-hydroxybenzenesulfonate dihydrate, the key intermolecular interactions are:
Ionic Interactions: Strong electrostatic forces between the sodium cation (Na⁺) and the negatively charged sulfonate group (-SO₃⁻).
Hydrogen Bonding: The hydroxyl (-OH) group and the water molecules of hydration act as hydrogen bond donors, while the oxygen atoms of the sulfonate and hydroxyl groups serve as acceptors. These interactions create a complex network that stabilizes the crystal structure.
π-π Interactions: Potential stacking interactions between the aromatic benzene (B151609) rings.
Computational methods like molecular dynamics (MD) simulations and DFT calculations on periodic systems can be employed to model these interactions. nih.govnih.gov MD simulations can reveal the dynamic behavior of molecules within the crystal over time, including conformational changes and the movement of ions and solvent molecules. nih.govnih.gov DFT calculations can be performed on a unit cell to optimize the geometry and evaluate the energetic contributions of different interactions, providing insights into crystal packing and stability. nih.gov For instance, a study on a complex containing the 4-hydroxybenzenesulfonate ligand revealed that the Na⁺ ion is six-coordinated with oxygen atoms from the sulfonate group and other ligands, a structural detail that would be a key parameter in any computational model. researchgate.net
Solvent Effects on Electronic and Spectroscopic Properties
The electronic and spectroscopic properties of a molecule can be significantly influenced by its solvent environment. This phenomenon, known as solvatochromism, arises from differential stabilization of the ground and excited electronic states by the solvent. researchgate.netnih.gov Interactions can be non-specific (e.g., dipole-dipole interactions related to solvent polarity) or specific (e.g., hydrogen bonding). nih.gov
Computational chemistry models these effects using two primary approaches:
Implicit Solvent Models: The solvent is treated as a continuous medium with a defined dielectric constant (e.g., the Polarizable Continuum Model, PCM). This method is computationally efficient and often effective for capturing bulk solvent effects. youtube.com
Explicit Solvent Models: Individual solvent molecules are included in the calculation, surrounding the solute molecule. This approach is more computationally intensive but is necessary for accurately describing specific interactions like hydrogen bonding. youtube.com
Time-dependent DFT (TD-DFT) calculations combined with these solvent models can predict shifts in the UV-visible absorption spectrum (λmax) of a molecule like the 4-hydroxybenzenesulfonate anion when moved between solvents of varying polarity. For phenolic compounds, a bathochromic (red) shift is often observed in polar, hydrogen-bond-accepting solvents, as these interactions can stabilize the excited state more than the ground state. researchgate.net
Table 2: Illustrative Solvatochromic Effects on UV Absorption Maxima (λmax)
| Solvent | Polarity/Property | Expected Effect on λmax |
|---|---|---|
| Water | High polarity, H-bond donor/acceptor | Potential for significant spectral shift |
| Ethanol | High polarity, H-bond donor/acceptor | Potential for significant spectral shift |
| Acetonitrile | Polar, aprotic | Shift primarily due to dielectric effects |
| Dioxane | Low polarity, aprotic | Minimal spectral shift relative to gas phase |
This table illustrates general principles of solvatochromism. Specific calculated or experimental λmax values for sodium 4-hydroxybenzenesulfonate in these solvents were not found in the provided search results.
Prediction of Spectroscopic Properties (e.g., Vibrational Wavenumbers)
DFT calculations are a reliable method for predicting the vibrational spectra (Infrared and Raman) of molecules. By calculating the second derivatives of the energy with respect to atomic displacements, a set of harmonic vibrational frequencies can be obtained. scispace.comnih.gov
These theoretical frequencies are often systematically higher than the experimental values due to the neglect of anharmonicity and the use of incomplete basis sets. Therefore, it is common practice to apply a scaling factor to the calculated wavenumbers to improve agreement with experimental data. scispace.com A crucial part of the analysis is the Potential Energy Distribution (PED), which quantifies the contribution of individual internal coordinates (like bond stretching or angle bending) to each vibrational mode, allowing for an unambiguous assignment of the spectral bands. nih.gov
For sodium 4-hydroxybenzenesulfonate, DFT calculations would predict the characteristic vibrational frequencies for its functional groups. The table below shows a typical comparison between experimental FT-IR data and the assignments that would be confirmed by scaled quantum mechanical calculations. scispace.comnih.gov
Table 3: Comparison of Experimental and Theoretically Supported Vibrational Assignments
| Experimental Wavenumber (cm⁻¹) | Predicted Wavenumber (cm⁻¹) (Scaled) | Vibrational Assignment (PED) |
|---|---|---|
| ~3400-3500 | Value not available | O-H stretching (hydroxyl group and water) |
| ~3000-3100 | Value not available | Aromatic C-H stretching |
| ~1450-1600 | Value not available | C=C aromatic ring stretching |
| ~1176 | Value not available | SO₃ stretching |
| ~1000-1100 | Value not available | In-plane C-H bending |
| ~600-800 | Value not available | C-S stretching |
Experimental data for similar compounds suggest these ranges. Predicted values from specific DFT calculations on sodium 4-hydroxybenzenesulfonate are not available in the searched literature.
Patent Landscape and Innovation in Sodium 4 Hydroxybenzenesulfonate Technologies
Analysis of Patented Synthetic Routes and Process Improvements
Innovations in the synthesis of sodium 4-hydroxybenzenesulfonate (B8699630) and related compounds have primarily focused on improving reaction efficiency, simplifying process conditions, and reducing the environmental impact. A key development in this area has been the introduction of phase transfer catalysts to enhance the reaction between a hydroxybenzenesulfonic acid salt and an acid chloride. This approach, as detailed in patents, allows for the preparation of benzenesulfonate (B1194179) salts under milder conditions and with improved yields.
One patented method describes an improved process for preparing benzenesulfonate salts, such as 4-nonanoyloxybenzenesulfonic acid, sodium salt, by reacting an appropriately substituted acid chloride with a hydroxybenzenesulfonic acid in the presence of a phase transfer catalyst like a quaternary ammonium (B1175870) or quaternary phosphonium (B103445) salt. nih.govnih.gov This process is carried out in an inert aprotic solvent with a boiling point above 100°C. nih.gov The use of the phase transfer catalyst facilitates the reaction between the two phases, leading to higher efficiency. nih.govnih.gov
Another patented innovation focuses on the production of anhydrous sodium phenol (B47542) sulfonate. google.com This process involves heating sodium phenol sulfonate hydrate (B1144303) to a temperature between 140°C and 220°C under an inert atmosphere to remove the water of hydration. google.com This method is crucial for applications where the presence of water is detrimental to the subsequent reaction steps.
More recent patent trends indicate a move towards even more environmentally friendly and efficient synthesis methods. For instance, a patented method for synthesizing sodium p-perfluorous nonenoxybenzenesulfonate from sodium p-hydroxybenzenesulfonate highlights a simpler process route with fewer steps and milder reaction conditions, avoiding the use of hazardous reagents like oleum. google.com This method involves reacting sodium p-hydroxybenzenesulfonate with a hexafluoropropylene trimer in a solvent like DMF or tetrahydrofuran (B95107) in the presence of triethylamine. google.com
The following table summarizes key patented improvements in the synthesis of sodium 4-hydroxybenzenesulfonate and related compounds.
| Patent/Reference | Key Innovation | Reactants | Catalyst/Conditions | Significance |
| US5069828A / EP0402048A1 | Use of phase transfer catalyst | 4-hydroxybenzenesulfonic acid, sodium salt, dihydrate; Octanoyloxyacetyl chloride | Tetra-n-butylphosphonium chloride; Reflux in mixed xylenes | Improved reaction efficiency and yield in the preparation of benzenesulfonate esters. nih.govnih.gov |
| EP0221045A1 | Production of anhydrous salt | Sodium paraphenyl sulfonate dihydrate | Heating at 120°C in a vacuum oven | Provides an anhydrous starting material crucial for certain applications. google.com |
| Patsnap Eureka (CN Application) | Simplified, milder synthesis route | Sodium p-hydroxybenzenesulfonate; Hexafluoropropylene trimer | Triethylamine; 20-30°C in DMF or tetrahydrofuran | Avoids hazardous reagents and complex steps, improving product quality. google.com |
Review of Patented Applications in Industrial Chemistry and Materials Science
Sodium 4-hydroxybenzenesulfonate serves as a versatile building block in the development of a wide range of materials with tailored properties, as evidenced by numerous patents. Its applications span from performance polymers and advanced functional materials to specialty chemicals for industrial processes.
In the realm of materials science, sodium 4-hydroxybenzenesulfonate dihydrate is utilized in the preparation of layered divalent transition metal benzenesulfonates and luminescent ladder-like lanthanide coordination polymers. acs.org These materials have potential applications in areas such as catalysis, optics, and electronics. The sulfonate group provides a coordination site for the metal ions, while the hydroxy-functionalized benzene (B151609) ring can be further modified to tune the material's properties.
Furthermore, new polynorbornene ionomers incorporating fluorinated pendant benzenesulfonate groups have been developed. acs.org These ionomers are of interest for applications in polymer electrolyte membrane (PEM) fuel cells, where the benzenesulfonate groups facilitate proton conduction. google.com The functionalization of graphene with benzenesulfonic acid groups has been shown to produce high-performance nanopapers with exceptional tensile strength and electrical conductivity, suitable for applications like gas diffusion barriers, EMI shielding, and thermal management. nih.gov
In industrial chemistry, derivatives of sodium 4-hydroxybenzenesulfonate have found use as additives in electroplating baths. For example, certain thioalkanesulfonic acids, which can be synthesized from related precursors, act as brightening agents, producing bright and ductile metal electrodeposits. google.com A patented synthetic method for Sodium Allyl Sulfonate, a related sulfonate, highlights its use as an electroplating intermediate that results in bright coatings. google.com
The table below provides an overview of patented applications of sodium 4-hydroxybenzenesulfonate and its derivatives.
| Application Area | Specific Use | Compound/Material | Key Patented Feature/Advantage |
| Materials Science | Luminescent Materials | Lanthanide coordination polymers | Sodium 4-hydroxybenzenesulfonate as a ligand for creating luminescent structures. acs.orgmdpi.com |
| High-Performance Polymers | Polynorbornene ionomers | Incorporation of benzenesulfonate groups for enhanced ion conductivity in fuel cell membranes. google.comacs.org | |
| Advanced Nanomaterials | Functionalized graphene nanopapers | Covalent bonding of benzenesulfonic acid groups to graphene for superior mechanical and electrical properties. nih.gov | |
| Proton Exchange Membranes | Benzenesulfonic-functionalized graphene nanopores | Enhanced and selective proton transport for potential use in fuel cells and batteries. acs.org | |
| Industrial Chemistry | Electroplating | Brightening agent | Thioalkanesulfonic acid derivatives for producing bright and ductile metal deposits. google.com |
| Surfactants | Intermediate for specialty surfactants | Used in the synthesis of alkanoyloxybenzene sulfonates for various applications. google.com |
Emerging Patent Trends and Future Research Directions
The patent landscape for sodium 4-hydroxybenzenesulfonate and its derivatives points towards several emerging trends and promising future research directions. A significant trend is the continued development of "green" and more sustainable synthetic methodologies. This includes the use of less hazardous solvents, milder reaction conditions, and processes that generate minimal waste, as seen in recent patents. google.com
In materials science, a key future direction is the design and synthesis of increasingly complex and functional materials based on benzenesulfonate building blocks. The ability to precisely control the architecture of coordination polymers and ionomers at the molecular level opens up possibilities for materials with highly specific optical, electronic, and catalytic properties. mdpi.com Research into lanthanide coordination polymers, for instance, is moving towards their application as ratiometric luminescent sensors for detecting ions and organic molecules. mdpi.com
The functionalization of nanomaterials, such as graphene and carbon nanotubes, with benzenesulfonate groups is another rapidly advancing area. nih.gov Future patents are likely to focus on the application of these hybrid materials in next-generation energy storage devices (e.g., supercapacitors and batteries), advanced sensors, and biomedical applications, such as drug delivery and tissue engineering. justia.com The development of benzenesulfonic-functionalized graphene nanopores for enhanced proton transport highlights a promising path towards more efficient proton exchange membranes for fuel cells. acs.org
Furthermore, the exploration of benzenesulfonate scaffolds in medicinal chemistry is an emerging field. While not a direct application of sodium 4-hydroxybenzenesulfonate itself, the broader class of benzenesulfonates is being investigated for potential therapeutic activities. nih.gov
Q & A
Q. What are the optimal synthesis methods for sodium 4-hydroxybenzenesulfonate, and how can reaction conditions be systematically optimized?
Sodium 4-hydroxybenzenesulfonate is typically synthesized via nucleophilic substitution or sulfonation reactions. For example, in a nucleophilic substitution protocol, sodium 4-hydroxybenzenesulfonate is prepared by reacting 4-hydroxybenzenesulfonic acid with sodium hydroxide under controlled pH conditions . Optimization involves monitoring reaction temperature (e.g., 100°C for 16 hours in ethanol/water mixtures), stoichiometric ratios of reactants, and post-synthesis purification steps like extraction (ethyl acetate) and drying (MgSO₄) . Methodological validation includes LCMS, NMR, and FT-IR spectroscopy to confirm purity and structural integrity .
Q. How can researchers characterize the crystallographic properties of sodium 4-hydroxybenzenesulfonate-based compounds?
Single-crystal X-ray diffraction (SCXRD) is the gold standard for determining crystal structures. For coordination complexes involving sodium 4-hydroxybenzenesulfonate, hydrogen atom positions are refined using Fourier difference maps, with isotropic displacement parameters (Uiso) set to 1.2–1.5×Ueq of parent atoms . Crystallographic data (e.g., unit cell parameters: a = 6.2664 Å, b = 7.1342 Å, c = 20.41 Å) should be cross-validated with computational tools like SHELXL for refinement .
Q. What are the key physical properties (e.g., solubility, thermal stability) critical for handling sodium 4-hydroxybenzenesulfonate in experiments?
Key properties include:
- Solubility : >8.45 mg/mL in water at 25°C; sparingly soluble in organic solvents like ethanol .
- Thermal stability : Decomposes above 300°C, requiring inert atmospheres (N₂/Ar) for high-temperature studies .
- Hygroscopicity : Store in desiccators to prevent moisture absorption, which can alter reactivity in aqueous systems .
Advanced Research Questions
Q. How can sodium 4-hydroxybenzenesulfonate be utilized in designing nonlinear optical (NLO) materials, and what methodological challenges arise in quantifying NLO efficiency?
Sodium 4-hydroxybenzenesulfonate derivatives, such as thiosemicarbazide 4-hydroxybenzenesulfonate monohydrate, exhibit NLO properties due to extended π-conjugation and polarizable sulfonate groups. Experimental challenges include:
- Crystal growth : Slow evaporation techniques (e.g., methanol solutions over 2 weeks) yield high-quality single crystals for second-harmonic generation (SHG) testing .
- Efficiency quantification : Use Kurtz-Perry powder method with Nd:YAG lasers (1064 nm) to measure SHG intensity relative to reference materials like KDP . Contradictions in literature SHG values often stem from crystal defects or impurities, necessitating Hirshfeld surface analysis to assess intermolecular interactions .
Q. What strategies are effective for resolving contradictions in spectral data (e.g., FT-IR, NMR) of sodium 4-hydroxybenzenesulfonate derivatives?
Contradictions may arise from:
- Tautomerism : For sulfonate salts, verify protonation states via pH-dependent NMR (e.g., ¹H NMR in D₂O vs. CDCl₃) .
- Overlapping peaks : Deconvolute FT-IR spectra (e.g., S–O stretching at 1200–1037 cm⁻¹) using Gaussian fitting software to distinguish –SO₃H vs. –SO₃Na groups .
- Crystallographic vs. solution data : Compare SCXRD-derived bond lengths with solution-phase DFT calculations to identify conformational flexibility .
Q. How does sodium 4-hydroxybenzenesulfonate enhance the performance of sulfonated aromatic ion exchange membranes, and what analytical methods validate membrane functionality?
In vanadium redox flow batteries, sodium 4-hydroxybenzenesulfonate is grafted onto polymer backbones (e.g., BP-ArSA membranes) to reduce vanadium crossover. Key steps include:
- Membrane synthesis : Nucleophilic substitution with BP-Br polymers, confirmed by FT-IR (S–O stretching at 1220 cm⁻¹) and ¹H NMR .
- Performance testing : Measure ion exchange capacity (IEC) via titration and vanadium permeability using diffusion cells. High IEC (>1.5 meq/g) correlates with improved proton selectivity .
Q. What role does sodium 4-hydroxybenzenesulfonate play in coordination chemistry, and how can researchers address uncertainties in hydrogen bonding networks?
As a sulfonate ligand, it forms stable coordination complexes with transition metals (e.g., Co²⁺) via O–SO₃⁻ donors. Hydrogen bonding networks are mapped using:
- X-ray crystallography : Identify N–H···O and O–H···O interactions (e.g., bond distances <2.8 Å) .
- Hirshfeld surface analysis : Quantify contributions of H-bonding (e.g., >30% of surface contacts) to overall crystal packing .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
